

Disperse Violet 1: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Disperse Violet 1

Cat. No.: B121737

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An In-depth Guide to the Molecular and Safety Profile of C.I. **Disperse Violet 1**

Disperse Violet 1, also known by its chemical name 1,4-diaminoanthraquinone, is a synthetic dye belonging to the anthraquinone class.^{[1][2]} It is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acetate, owing to its vibrant color and good fastness properties.^{[3][4]} Additionally, it finds application in semi-permanent hair dye formulations.^[5] This technical guide provides a comprehensive overview of its chemical properties, and a summary of key experimental methodologies for its analysis and safety assessment, targeted towards researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

Disperse Violet 1 is characterized by the following molecular and physical properties. The quantitative data is summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₂	[1][2][6][7][8]
Molecular Weight	238.24 g/mol	[1][2][6][7]
CAS Number	128-95-0	[1][4][6]
Appearance	Dark violet solid or black powder	[2]
Melting Point	266.9 – 267.4 °C	[5]
Solubility	Soluble in acetone, ethanol, benzene, and linseed oil; Insoluble in water.	[3][9]

Experimental Protocols and Methodologies

The safety and application of **Disperse Violet 1** have been evaluated through various toxicological and analytical studies. While complete, step-by-step protocols are often proprietary or detailed within specific regulatory submissions, the following sections outline the methodologies for key experiments based on available scientific literature and regulatory documents.

Chromatographic Analysis in Textiles

A common method for the detection and quantification of synthetic dyes like **Disperse Violet 1** in textile samples is Liquid Chromatography with tandem mass spectrometry (LC/MS/MS). The following is a generalized protocol that can be adapted for **Disperse Violet 1**.

Objective: To screen and quantify **Disperse Violet 1** in a textile matrix.

Instrumentation:

- UHPLC system coupled with a triple quadrupole mass spectrometer (LCMS).
- A suitable C18 analytical column.

Sample Preparation:

- Extract a known weight (e.g., 1 gram) of the textile sample with a suitable solvent such as methanol.
- Facilitate extraction using sonication at an elevated temperature (e.g., 50°C) for a set duration (e.g., 30 minutes).
- Centrifuge the sample to separate the solid matrix from the supernatant.
- Filter the supernatant through a 0.22 µm filter.
- Evaporate the solvent and reconstitute the residue in a mobile phase-compatible diluent before injection into the LC/MS/MS system.

LC/MS/MS Conditions:

- Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and an organic solvent like methanol or acetonitrile (B).
- Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, optimized for the analyte.
- Detection: Multiple Reaction Monitoring (MRM) using precursor and product ion transitions specific to **Disperse Violet 1**.

Toxicological Assessment: Skin Sensitization

The potential of **Disperse Violet 1** to cause skin sensitization has been a key area of investigation, often following OECD guidelines. A Human Repeated Insult Patch Test (HRIPT) is a common method.

Objective: To determine the potential of a substance to induce skin sensitization in human subjects.

Methodology Outline (based on HRIPT principles):

- Induction Phase: A solution or patch containing **Disperse Violet 1** at a specific concentration in a suitable vehicle is applied repeatedly to the same site on the skin of volunteers for a number of applications over several weeks.

- **Rest Period:** A period of about two weeks with no application of the substance follows the induction phase.
- **Challenge Phase:** A patch containing the test substance is applied to a new skin site.
- **Evaluation:** The challenge site is observed for signs of an allergic reaction (e.g., erythema, edema) at specified time points (e.g., 24 and 48 hours) after patch removal and scored according to a standardized scale.

Mutagenicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

The mutagenic potential of **Disperse Violet 1** has been evaluated using the Ames test, which follows OECD Guideline 471.

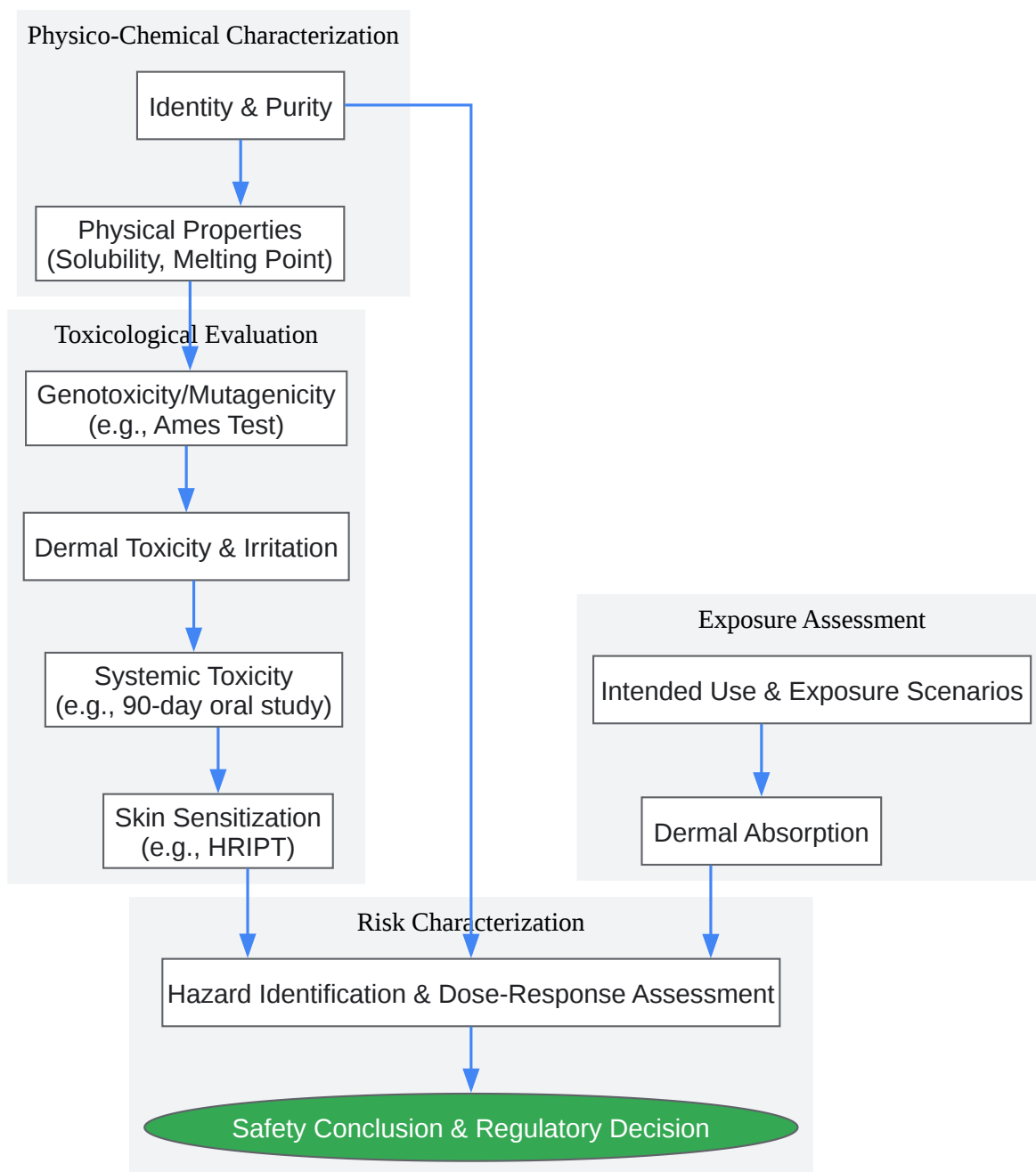
Objective: To assess the potential of a substance to induce gene mutations in bacteria.

Methodology Outline:

- **Test Strains:** Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used.
- **Metabolic Activation:** The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.
- **Exposure:** The bacterial strains are exposed to various concentrations of **Disperse Violet 1**.
- **Plating and Incubation:** The treated bacteria are plated on a minimal agar medium lacking histidine. The plates are incubated for 48-72 hours.
- **Evaluation:** The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Logical Workflow for Safety Assessment

The following diagram illustrates a general logical workflow for the safety assessment of a chemical substance like **Disperse Violet 1**, based on the types of studies mentioned in regulatory evaluations.



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Fig. 1: A logical workflow for the safety assessment of a chemical substance.

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